molecular formula C16H28N2O6 B8092591 Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate

Cat. No.: B8092591
M. Wt: 344.40 g/mol
InChI Key: AQCJTYSWZVTNBA-UHFFFAOYSA-N
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Description

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate is a chemical compound with the molecular formula C₁₄H₂₆N₂O₂ It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of spirocyclic structures with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various biomolecules.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: This compound is similar in structure but differs in its counterion.

  • Other spirocyclic compounds: Various other spirocyclic compounds with different substituents and functional groups.

Uniqueness: Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to be used in a variety of applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCJTYSWZVTNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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